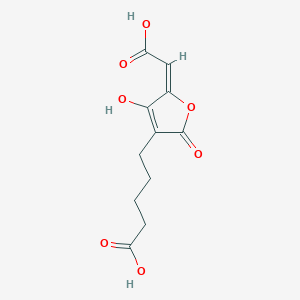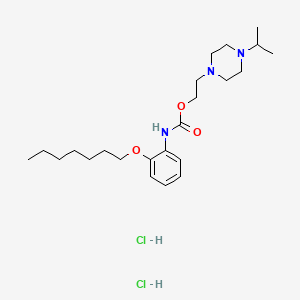![molecular formula C10H18N2Na2O5 B12752023 Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is a synthetic compound derived from coconut oil. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is particularly valued for its ability to reduce surface tension in aqueous solutions, which enhances the solubility and dispersion of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt typically involves the following steps:
Esterification: Coconut oil is first esterified with ethylene glycol to form a polyoxyethylene derivative.
Amidation: The polyoxyethylene derivative is then reacted with ethylenediamine to form the corresponding amide.
Carboxylation: The amide is further reacted with chloroacetic acid to introduce carboxyethyl groups.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted carboxyethyl derivatives.
Applications De Recherche Scientifique
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism by which Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better solubility and dispersion of other compounds. This is achieved through the interaction of its hydrophilic and hydrophobic regions with water and other molecules, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-carboxyethyl) Isocyanurate: Another compound with surfactant properties, used in similar applications.
(2-Carboxyethyl)-β-cyclodextrin sodium: A derivative of β-cyclodextrin, used to enhance the properties of β-cyclodextrin such as stability and water solubility.
Uniqueness
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is unique due to its derivation from coconut oil, which imparts specific properties such as biodegradability and low toxicity. Its structure allows for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H18N2Na2O5 |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
disodium;3-[2-[2-(2-carboxylatoethoxy)ethylamino]ethylamino]propanoate |
InChI |
InChI=1S/C10H20N2O5.2Na/c13-9(14)1-3-11-4-5-12-6-8-17-7-2-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
IGIUGVZXVWUCJT-UHFFFAOYSA-L |
SMILES canonique |
C(CNCCNCCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


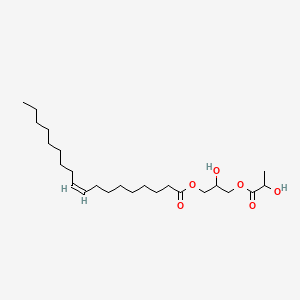
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
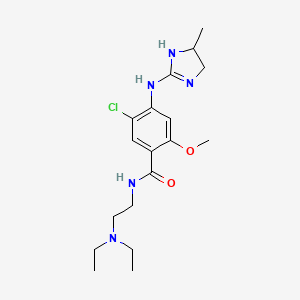

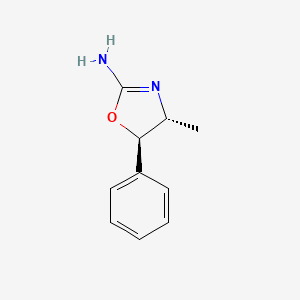
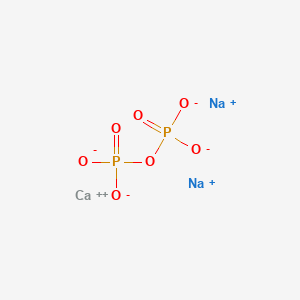

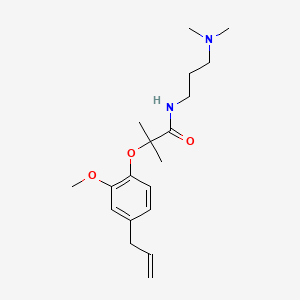

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)

![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
